3-(benzylsulfanyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine
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Overview
Description
3-(Benzylsulfanyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a triazole ring fused to a pyridazine ring, with benzylsulfanyl and phenyl substituents at specific positions.
Mechanism of Action
Target of Action
Compounds with a similar triazolothiadiazine nucleus have shown diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities .
Mode of Action
It is known that triazolothiadiazine derivatives can exhibit cytotoxic activities through egfr and parp-1 inhibitions, inducing apoptosis in cancer cells .
Biochemical Pathways
Compounds with a similar triazolothiadiazine nucleus have been found to inhibit various enzymes, potentially affecting multiple biochemical pathways .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for compounds with a similar triazolothiadiazine nucleus .
Result of Action
Triazolothiadiazine derivatives have shown promising cytotoxic activities, inducing apoptosis in cancer cells .
Preparation Methods
The synthesis of 3-(benzylsulfanyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of hydrazine hydrate with dicarbonyl compounds can lead to the formation of triazole rings, which can then be further functionalized to obtain the desired triazolopyridazine structure .
Industrial production methods for such compounds often involve optimizing reaction conditions to achieve high yields and purity. This may include the use of catalysts, solvents, and controlled temperature and pressure conditions to facilitate the desired transformations .
Chemical Reactions Analysis
3-(Benzylsulfanyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzylsulfanyl and phenyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include acids, bases, and solvents like ethanol or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-(Benzylsulfanyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine has several scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Biological Studies: It can be used in studies to understand its effects on various biological pathways and its potential as a therapeutic agent.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar compounds to 3-(benzylsulfanyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine include other triazolopyridazines and triazolopyrazines. These compounds share a similar core structure but differ in their substituents and specific biological activities. For instance:
1,2,3-Triazolo[4,5-b]pyrazine: Known for its potential as a kinase inhibitor.
1,2,4-Triazolo[1,5-a]pyridine: Exhibits various biological activities, including acting as an inverse agonist for certain receptors.
Properties
IUPAC Name |
3-benzylsulfanyl-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4S/c1-3-7-14(8-4-1)13-23-18-20-19-17-12-11-16(21-22(17)18)15-9-5-2-6-10-15/h1-12H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFAJNDCPHWVOCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN=C3N2N=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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